Allyl (3-aminopropyl)carbamate
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Overview
Description
Allyl (3-aminopropyl)carbamate: is a chemical compound with the molecular formula C7H15N2O2. It is a white crystalline solid that is soluble in water and has a relatively high stability under normal conditions . This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl (3-aminopropyl)carbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave acceleration and zirconium (IV)-catalyzed exchange processes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Allyl (3-aminopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can participate in substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Allyl (3-aminopropyl)carbamate is used as a building block in organic synthesis, particularly in the formation of carbamate-protected amines .
Biology and Medicine: In biological research, this compound is used in the synthesis of various bioactive molecules.
Industry: Industrially, this compound is used in the production of polymers and coatings. It serves as a cross-linking agent and stabilizer in various formulations .
Mechanism of Action
The mechanism of action of allyl (3-aminopropyl)carbamate involves its interaction with specific molecular targets. For example, in the presence of gold(III) chloride (Na[AuCl4]), it undergoes a cyclization reaction leading to the formation of a 5-membered ring intermediate, which rapidly hydrolyzes to release the free amine . This reaction is significant in the context of targeted drug delivery and prodrug activation .
Comparison with Similar Compounds
N-Alloc-1,3-diaminopropane hydrochloride: This compound is structurally similar and used in similar applications.
3-(Allyloxycarbonylamino)-1-propanol: Another related compound with similar functional groups and applications.
Uniqueness: Allyl (3-aminopropyl)carbamate is unique due to its specific reactivity and stability, making it a valuable compound in both research and industrial applications. Its ability to undergo selective reactions under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
prop-2-enyl N-(3-aminopropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-2-6-11-7(10)9-5-3-4-8/h2H,1,3-6,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNLFDUVNBBRKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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